2,2'-Bisnalmefene

Catalog No.
S1899756
CAS No.
176220-84-1
M.F
C42H48N2O6
M. Wt
676.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2'-Bisnalmefene

CAS Number

176220-84-1

Product Name

2,2'-Bisnalmefene

IUPAC Name

(4R,4aS,7aS,12bS)-10-[(4R,4aS,7aS,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-7-methylidene-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-10-yl]-3-(cyclopropylmethyl)-7-methylidene-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol

Molecular Formula

C42H48N2O6

Molecular Weight

676.8 g/mol

InChI

InChI=1S/C42H48N2O6/c1-21-7-9-41(47)29-17-25-15-27(33(45)35-31(25)39(41,37(21)49-35)11-13-43(29)19-23-3-4-23)28-16-26-18-30-42(48)10-8-22(2)38-40(42,32(26)36(50-38)34(28)46)12-14-44(30)20-24-5-6-24/h15-16,23-24,29-30,37-38,45-48H,1-14,17-20H2/t29-,30-,37+,38+,39+,40+,41-,42-/m1/s1

InChI Key

DEKUTJDLMXTWRE-CVQRZJKKSA-N

SMILES

C=C1CCC2(C3CC4=CC(=C(C5=C4C2(C1O5)CCN3CC6CC6)O)C7=C(C8=C9C(=C7)CC1C2(C9(CCN1CC1CC1)C(O8)C(=C)CC2)O)O)O

Canonical SMILES

C=C1CCC2(C3CC4=CC(=C(C5=C4C2(C1O5)CCN3CC6CC6)O)C7=C(C8=C9C(=C7)CC1C2(C9(CCN1CC1CC1)C(O8)C(=C)CC2)O)O)O

Isomeric SMILES

C=C1CC[C@]2([C@H]3CC4=CC(=C(C5=C4[C@]2([C@H]1O5)CCN3CC6CC6)O)C7=C(C8=C9C(=C7)C[C@@H]1[C@]2([C@]9(CCN1CC1CC1)[C@@H](O8)C(=C)CC2)O)O)O
  • Opioid Antagonist Effects

    Like nalmefene, 2,2'-Bisnalmefene is an opioid antagonist. This means it binds to opioid receptors in the brain, blocking the effects of opioids such as heroin or prescription pain medication . Researchers have investigated 2,2'-Bisnalmefene as a potential medication to help people with opioid dependence avoid relapse.

  • Alcohol Dependence Treatment

    Some studies have explored the use of 2,2'-Bisnalmefene in treating alcohol dependence. Early research suggests that it may be effective in reducing alcohol consumption and cravings Source: Biosynth product page on 2,2'-Bisnalmefene: . More research is needed to confirm these findings and determine the safety and efficacy of 2,2'-Bisnalmefene for this use.

2,2'-Bisnalmefene is a synthetic compound with the chemical formula C₄₂H₄₈N₂O₆ and a CAS number of 176220-84-1. It is structurally characterized by the presence of two nalmefene units, which are derivatives of the opioid receptor antagonist naloxone. This compound has garnered attention for its potential applications in pharmacology and medicinal chemistry due to its unique structural properties and biological activities .

2,2'-Bisnalmefene acts as an opioid antagonist. It binds competitively to opioid receptors in the brain, blocking the effects of opioids like alcohol and heroin. This prevents the feelings of pleasure and reward associated with these substances, potentially reducing cravings and relapse risk in individuals with alcohol dependence [].

The formation of 2,2'-Bisnalmefene primarily occurs through the reaction of nalmefene hydrochloride. This reaction is noted to follow first-order kinetics, indicating a direct relationship between the concentration of nalmefene hydrochloride and the rate of reaction. Studying this reaction under varying conditions such as temperature and pH can provide insights into the stability and degradation pathways of nalmefene hydrochloride, which is crucial for optimizing synthesis methods and understanding its chemical behavior .

2,2'-Bisnalmefene exhibits significant biological activity, particularly in relation to opioid receptors. Its structure allows it to interact with these receptors, potentially influencing pain management and addiction treatment. Research suggests that compounds like 2,2'-Bisnalmefene may have enhanced efficacy compared to their parent compounds due to their unique structural modifications, which can lead to altered receptor binding profiles and pharmacological effects .

The synthesis of 2,2'-Bisnalmefene can be achieved through several methods:

  • Direct Reaction: The most common method involves the reaction of nalmefene hydrochloride under controlled conditions. This method typically requires careful monitoring of temperature and pH to optimize yield.
  • Modified Approaches: Recent studies have explored variations in reaction conditions, such as using different solvents or catalysts, to enhance yields and reduce by-products .
  • Alternative Routes: Other synthetic pathways may involve the use of intermediates derived from naloxone or other related compounds, allowing for flexibility in synthesis depending on available starting materials .

2,2'-Bisnalmefene has potential applications in various fields:

  • Pharmaceutical Development: Its interaction with opioid receptors makes it a candidate for further development in pain management therapies.
  • Research: It serves as a valuable tool in studying opioid receptor dynamics and pharmacology.
  • Chemical Intermediates: It may also be used as an intermediate in synthesizing other pharmaceutical compounds or research chemicals .

Studies on 2,2'-Bisnalmefene's interactions with biological systems have revealed its potential effects on opioid receptor activity. These studies typically focus on:

  • Receptor Binding Affinity: Evaluating how well 2,2'-Bisnalmefene binds to various opioid receptors compared to other known ligands.
  • Functional Assays: Assessing its effects on cellular signaling pathways activated by opioid receptors.
  • Comparative Studies: Analyzing its pharmacokinetic properties against similar compounds to determine efficacy and safety profiles .

Several compounds share structural similarities with 2,2'-Bisnalmefene. Here are some notable examples:

Compound NameStructure SimilarityUnique Features
NalmefeneParent compoundUsed primarily as an opioid antagonist
NaloxoneStructural analogKnown for reversing opioid overdoses
BuprenorphinePartial agonistUsed in addiction treatment
NaltrexoneOpioid antagonistPrimarily used for alcohol dependence

Uniqueness of 2,2'-Bisnalmefene:

  • The dual nalmefene structure may confer enhanced receptor selectivity or altered pharmacodynamics compared to its single-unit counterparts.
  • Its potential for modified therapeutic applications distinguishes it from traditional opioid antagonists like naloxone or naltrexone.

XLogP3

4.3

Wikipedia

17-(Cyclopropylmethyl)-2-[17-(cyclopropylmethyl)-3,14-dihydroxy-6-methylidene-4,5-epoxymorphinan-2-yl]-6-methylidene-4,5-epoxymorphinan-3,14-diol

Dates

Modify: 2023-08-16

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